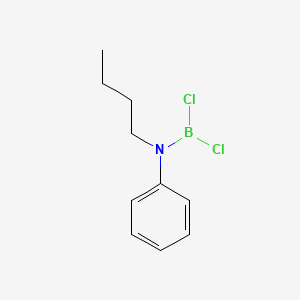
N-Butyl-1,1-dichloro-N-phenylboranamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-1,1-dichloro-N-phenylboranamine is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structural properties and reactivity. This compound contains a boron atom bonded to a phenyl group, a butyl group, and two chlorine atoms, making it a versatile reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-1,1-dichloro-N-phenylboranamine typically involves the reaction of phenylboronic acid with butylamine in the presence of a chlorinating agent such as thionyl chloride. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also minimizes human error and increases production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-1,1-dichloro-N-phenylboranamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the compound into borane derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl lithium or Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, boronate esters, and various substituted boranes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-Butyl-1,1-dichloro-N-phenylboranamine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and stability.
Mecanismo De Acción
The mechanism by which N-Butyl-1,1-dichloro-N-phenylboranamine exerts its effects involves the formation of stable complexes with various molecular targets. The boron atom in the compound can form coordinate bonds with electron-rich species, facilitating various chemical transformations. The pathways involved often include the activation of molecular oxygen or the formation of reactive intermediates that can undergo further reactions.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the butyl and dichloro groups.
Butylboronic Acid: Contains a butyl group but lacks the phenyl and dichloro groups.
Dichlorophenylborane: Contains the phenyl and dichloro groups but lacks the butyl group.
Uniqueness
N-Butyl-1,1-dichloro-N-phenylboranamine is unique due to its combination of a phenyl group, a butyl group, and two chlorine atoms bonded to a boron atom. This unique structure imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations and applications.
Propiedades
Número CAS |
115151-89-8 |
|---|---|
Fórmula molecular |
C10H14BCl2N |
Peso molecular |
229.94 g/mol |
Nombre IUPAC |
N-butyl-N-dichloroboranylaniline |
InChI |
InChI=1S/C10H14BCl2N/c1-2-3-9-14(11(12)13)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 |
Clave InChI |
ULSYQKFMTBDRRB-UHFFFAOYSA-N |
SMILES canónico |
B(N(CCCC)C1=CC=CC=C1)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















